molecular formula C17H26N2O B5135763 3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide CAS No. 959240-05-2

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5135763
CAS No.: 959240-05-2
M. Wt: 274.4 g/mol
InChI Key: DFYWQDSXALNIRR-UHFFFAOYSA-N
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Description

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other fentanyl analogues and related compounds.

    Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates[][4].

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with similar structure and pharmacological properties.

    Alfentanil: Another fentanyl analogue with rapid onset and short duration of action.

    Sufentanil: A highly potent fentanyl analogue used in anesthesia.

    Remifentanil: Known for its ultra-short-acting properties.

Uniqueness

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These modifications can influence its potency, duration of action, and receptor binding affinity .

Properties

IUPAC Name

3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14(2)19-12-10-16(11-13-19)18-17(20)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWQDSXALNIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213089
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-05-2
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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